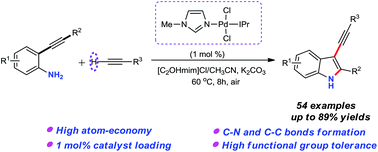N-Heterocyclic carbene palladium-catalyzed cascade annulation/alkynylation of 2-alkynylanilines with terminal alkynes†
Organic & Biomolecular Chemistry Pub Date: 2017-09-01 DOI: 10.1039/C7OB01889D
Abstract
A straightforward and highly effective N-heterocyclic carbene-palladium catalyzed cascade annulation/alkynylation of 2-alkynylanilines with terminal alkynes has been enabled to afford free (NH)-3-alkynylindole derivatives in moderate to good yields. This protocol features mild conditions, broad substrate scope, and high atom- and step-economy. Notably, the resultant 3-alkynylindoles could be conveniently transformed into a variety of functionalized indole scaffolds, thus illustrating their potential applications in synthetic and pharmaceutical chemistry.

Recommended Literature
- [1] Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices†
- [2] Caerulomycins from Actinoalloteichus cyanogriseus WH1-2216-6: isolation, identification and cytotoxicity†
- [3] Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
- [4] Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics
- [5] Celecoxib sodium salt: engineering crystal forms for performance†
- [6] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [7] Bacteriological, physiological, etc.
- [8] Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
- [9] C,C-Diacetylenic phosphaalkenes in palladium-catalyzed cross-coupling reactions†
- [10] C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals










